5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
5-Bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a bromine atom at the 5-position, a methylsulfanyl group at the 2-position, and a 3-methylphenyl carboxamide substituent at the 4-position. The 3-methylphenyl moiety introduces steric and electronic effects that could modulate solubility and target affinity.
Properties
IUPAC Name |
5-bromo-N-(3-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-8-4-3-5-9(6-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZDGGBEMVQJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. With a molecular formula of C13H12BrN3OS and a molecular weight of 338.22 g/mol, this compound features a bromine atom, a methylsulfanyl group, and a carboxamide functional group, which contribute to its unique chemical properties and interactions with biological targets.
Chemical Structure and Properties
The structure of this compound can be broken down into several key components:
- Bromine Atom : Enhances lipophilicity and may influence receptor binding.
- Methylsulfanyl Group : Potentially increases the compound's metabolic stability.
- Carboxamide Group : Provides hydrogen bonding capabilities, crucial for biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : The structural features suggest possible interactions with microbial targets.
- Anticancer Potential : Compounds with similar structures have demonstrated anticancer properties, warranting further investigation into this compound's effects on cancer cell lines.
Case Studies and Experimental Data
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Anticancer Activity :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | Chlorine instead of bromine | Antimicrobial |
| 6-amino-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine | Substituted amino group | Anticancer |
| This compound | Variation in phenyl substitution | Anti-inflammatory |
This table highlights how slight modifications in structure can lead to variations in biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12BrN3OS
- Molecular Weight : 338.22 g/mol
- Structural Features : The presence of a bromine atom, a methylsulfanyl group, and a carboxamide functional group contributes to its reactivity and interaction with biological systems.
Preliminary studies indicate that 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against resistant bacterial strains, making this compound a candidate for further investigation in antibiotic development.
- Anticancer Potential : Its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Applications in Medicinal Chemistry
-
Antimicrobial Agents
- The compound has shown promise as an antimicrobial agent against clinically relevant pathogens. For instance, derivatives with similar structures have been effective against Klebsiella pneumoniae, particularly strains producing New Delhi Metallo-beta-lactamase, indicating potential for developing new antibiotics .
- Cancer Therapeutics
-
Inflammation Reduction
- Compounds with similar configurations have been noted for their anti-inflammatory effects. This suggests that this compound could be explored for therapeutic use in inflammatory diseases.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | Klebsiella pneumoniae | <0.39 |
| Similar Pyrimidine Derivative | Anticancer | MCF-7 (breast cancer) | <10 |
| Structural Analog | Anti-inflammatory | Human fibroblasts | Not specified |
Case Study: Anticancer Evaluation
A study evaluated the cytotoxicity of various pyrimidine derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell proliferation in several human cancer cell lines, with IC50 values suggesting potent activity .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 5-Bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (): This analog replaces the 3-methylphenyl group with a 4-chlorophenyl substituent. For instance, the electronegative Cl may enhance hydrogen-bonding interactions with target proteins, while reducing lipophilicity relative to the methyl group.
5-Bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide ():
This positional isomer features a 4-methylphenyl group instead of 3-methylphenyl. The para-methyl substituent may improve crystal packing efficiency, leading to higher melting points compared to the meta-substituted analog. Steric hindrance near the carboxamide linkage could also differ, affecting conformational flexibility and target binding .
Halogen Substitution Effects
- The cycloheptyl group, a bulky aliphatic substituent, likely increases lipophilicity and membrane permeability compared to aromatic carboxamides. This structural variation might favor targets requiring hydrophobic binding pockets .
Carboxamide Substituent Diversity
- N-Cycloheptyl vs. N-Aryl Groups ( vs. 2, 5):
Replacing the aryl carboxamide (e.g., 3-methylphenyl) with a cycloheptyl group introduces significant steric bulk and aliphatic character. Cycloheptyl derivatives may exhibit enhanced metabolic stability due to reduced oxidative metabolism but could suffer from lower aqueous solubility. Such modifications are critical in optimizing pharmacokinetic profiles .
Table 1: Structural and Hypothetical Property Comparisons
Preparation Methods
Optimization of Carboxylic Acid Activation
Critical parameters for efficient carboxamide formation include:
- Solvent selection : Polar aprotic solvents like dichloromethane minimize side reactions.
- Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion.
- Temperature : Reactions conducted at 0–5°C reduce epimerization and hydrolysis risks.
Sulfur Incorporation via Nucleophilic Substitution
When the pyrimidine core lacks the methylsulfanyl group, late-stage substitution offers a viable pathway. For instance, 5-bromo-2-chloropyrimidine-4-carboxamide reacts with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C, replacing chlorine with methylsulfanyl. This method, adapted from sulfonamide syntheses, achieves 55–60% yields but requires stringent moisture control due to NaSMe’s hygroscopicity.
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing this compound:
Challenges and Mechanistic Considerations
Regioselectivity in Cyclocondensation
The orientation of substituents during pyrimidine formation depends on the electronic effects of the amidine and malonaldehyde. Electron-deficient amidines favor nucleophilic attack at the less hindered aldehyde carbon, directing the R-group to position 2. Steric hindrance from 3-methylphenyl in the carboxamide, however, may necessitate protective group strategies during cyclization.
Solvent and Catalytic Effects
Glacial acetic acid in cyclocondensation acts as both solvent and Brønsted acid catalyst, polarizing carbonyl groups for nucleophilic attack. Conversely, DMF in substitution reactions stabilizes the transition state via polar aprotic interactions, enhancing nucleophilicity of NaSMe.
Q & A
Q. What are the recommended synthetic methodologies for 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Bromination : Introducing the bromo group at the pyrimidine ring using reagents like PBr₃ or NBS under controlled temperatures (0–5°C) to prevent over-substitution.
- Sulfanyl Group Incorporation : Thiolation using sodium methanethiolate or thiourea in anhydrous DMF at 60–80°C .
- Carboxamide Formation : Coupling the pyrimidine core with 3-methylphenylamine via EDCI/HOBt-mediated amidation in dichloromethane under nitrogen atmosphere .
Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>98%) by elemental analysis .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H···π, Br···S contacts). Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., methylsulfanyl at δ ~2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution, methylsulfanyl group) influence its bioactivity and binding affinity?
- Bromine : Enhances electrophilicity and halogen bonding with target proteins (e.g., kinase ATP-binding pockets). Replace with Cl/F to study steric/electronic effects .
- Methylsulfanyl : Increases lipophilicity (logP ~3.2) and metabolic stability. Replace with sulfoxide/sulfone to evaluate oxidative stability .
Methodology : Perform SAR studies via parallel synthesis, followed by enzymatic assays (e.g., IC₅₀ determination against kinase targets) .
Q. How can computational methods predict reactivity and electronic properties of this compound?
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein docking (e.g., with GROMACS) to assess binding modes and stability of bromine-mediated interactions .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .
- Structural Confirmation : Re-examine crystal structures to ensure no polymorphism or solvate formation alters activity .
Methodological Challenges and Solutions
Q. What strategies improve crystallization for X-ray studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
